Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-
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Overview
Description
Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-, is a complex organic compound with a unique structure that includes a cyclopentyl ring substituted with a phenyl group and a methanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- typically involves the use of advanced organic synthesis techniques. One common method involves the reaction of a cyclopentyl derivative with a phenylmethanone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- include:
- (1R,3R)-3-Methyl-1-(trimethylsilyl)cyclopentylmethanone
- 3-(1-Methylethylidene)-1-(trimethylsilyl)cyclopentylmethanone
- 2,2-Diphenyl-3-(trimethylsilyl)cyclopropylmethanone .
Uniqueness
Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
578006-84-5 |
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Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
[(1R,3S)-1-methyl-3-propan-2-ylcyclopentyl]-phenylmethanone |
InChI |
InChI=1S/C16H22O/c1-12(2)14-9-10-16(3,11-14)15(17)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3/t14-,16+/m0/s1 |
InChI Key |
DVVMERLETKPIBC-GOEBONIOSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@](C1)(C)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1CCC(C1)(C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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